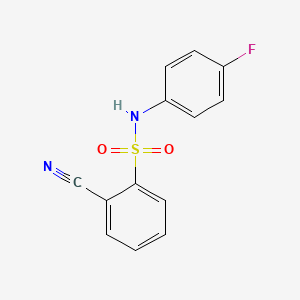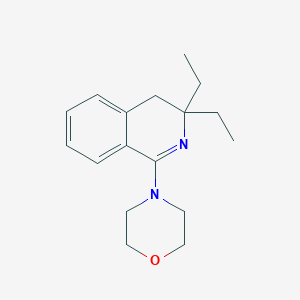
2-cyano-N-(4-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-cyano-N-(4-fluorophenyl)benzenesulfonamide" falls within the category of benzenesulfonamides, a class of compounds known for their diverse chemical properties and applications. These compounds often serve as key intermediates in the synthesis of more complex chemical entities, with potential applications ranging from material science to medicinal chemistry.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including structures similar to "this compound," involves multi-step chemical procedures. These procedures typically start with the functionalization of benzene derivatives, followed by the introduction of sulfonamide groups and subsequent modifications to introduce specific functional groups such as cyano and fluorophenyl moieties (Gul et al., 2016). The synthesis routes are designed to achieve high yields and selectivity for the desired product.
Molecular Structure Analysis
Molecular structure analysis of benzenesulfonamide derivatives is crucial for understanding their chemical behavior and potential applications. Crystal structure studies provide insights into the molecular arrangements and intermolecular interactions, which are essential for predicting reactivity and designing further chemical modifications. For compounds structurally related to "this compound," crystallography reveals supramolecular architectures controlled by interactions such as hydrogen bonding and π-π stacking (Rodrigues et al., 2015).
Applications De Recherche Scientifique
Enzyme Inhibition
One significant application of 2-cyano-N-(4-fluorophenyl)benzenesulfonamide derivatives is in enzyme inhibition. Studies have shown these compounds to be potent inhibitors of carbonic anhydrase (CA) isoforms, including CA I, CA II, CA IX, and CA XII. The inhibition of these enzymes suggests potential applications in treating diseases where CA isoforms are dysregulated. For example, compounds synthesized with this structure have displayed potent inhibitory effects against cytosolic hCA I and II, demonstrating their relevance in medical chemistry and potential therapeutic applications (Gul et al., 2016; Gul et al., 2019).
Anticancer Activity
Another pivotal application area is in the development of anticancer agents. Some derivatives of this compound have been evaluated for their anticancer activity, showing promising results against various cancer cell lines. This has led to the identification of compounds with significant activity and selectivity, potentially offering new avenues for cancer treatment (Sławiński & Brzozowski, 2006).
Sensing and Detection Applications
Compounds derived from this compound have also been explored for their potential in sensing applications. For instance, a novel pyrazoline-based derivative was developed for the selective fluorometric "turn-off" sensing of Hg2+ ions, demonstrating the compound's utility in environmental monitoring and public health (Bozkurt & Gul, 2018).
Structural Analysis and Isostructurality
Research into the structural properties of this compound derivatives has provided insights into their isostructurality and adaptability to different molecular shapes. This has implications for designing compounds with specific properties and activities, highlighting the importance of structural analysis in developing new chemical entities (Gelbrich et al., 2012).
Propriétés
IUPAC Name |
2-cyano-N-(4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-11-5-7-12(8-6-11)16-19(17,18)13-4-2-1-3-10(13)9-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCKZWWPWJTMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)
![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)


![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)
![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5508284.png)